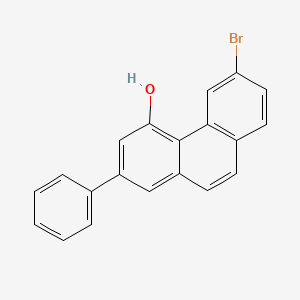![molecular formula C12H14ClNO3 B14191758 2-[(4-Chlorophenyl)carbamoyl]pentanoic acid CAS No. 917614-26-7](/img/structure/B14191758.png)
2-[(4-Chlorophenyl)carbamoyl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)carbamoyl]pentanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further linked to a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)carbamoyl]pentanoic acid typically involves the reaction of 4-chloroaniline with glutaric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 4-chloroaniline with glutaric anhydride: This step forms an intermediate compound.
Hydrolysis of the intermediate: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[(4-Chlorophenyl)carbamoyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
2-[(4-Chlorophenyl)carbamoyl]pentanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and its biological activity.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)carbamoyl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[(4-Chlorophenyl)carbamoyl]butanoic acid: This compound has a similar structure but with a shorter carbon chain.
2-[(4-Bromophenyl)carbamoyl]pentanoic acid: This compound has a bromine atom instead of a chlorine atom.
Uniqueness
2-[(4-Chlorophenyl)carbamoyl]pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
917614-26-7 |
|---|---|
分子式 |
C12H14ClNO3 |
分子量 |
255.70 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)carbamoyl]pentanoic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-2-3-10(12(16)17)11(15)14-9-6-4-8(13)5-7-9/h4-7,10H,2-3H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
JISLPYVXMSWXMU-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)NC1=CC=C(C=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride](/img/structure/B14191683.png)



![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)



![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)

